BenchChemオンラインストアへようこそ!

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Cancer Research Microtubule Destabilization Anticancer Agents

This 3-carboxylic acid regioisomer is the critical starting material for Suprafenacine (SRF) and related microtubule destabilizers—not interchangeable with the 5-COOH isomer. The strategic C3 carboxyl position enables hydrazide derivatization for potent antiproliferative activity (HeLa IC50 0.6 µM). SRF derivatives bypass P-glycoprotein efflux in MDR cancer cells (MCF-7/ADR IC50 1.2 µM), offering a validated path to overcoming chemoresistance. Ideal for generating amide/hydrazide/ester libraries for HTS across kinase, GPCR, and epigenetic targets.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 714255-28-4
Cat. No. B1268942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
CAS714255-28-4
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2)C(=O)O
InChIInChI=1S/C8H10N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12)
InChIKeyLWXNHFZBFJMHGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (CAS 714255-28-4) | Core Scaffold for Anticancer & Anti-inflammatory Derivatives


4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (CAS 714255-28-4) is a bicyclic heterocyclic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol [1]. It consists of a partially saturated indazole core (a fused pyrazole-cyclohexane system) with a carboxylic acid group at the 3-position . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, enabling the construction of structurally diverse derivatives with potential anticancer, anti-inflammatory, and neuroprotective activities .

Why 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid Cannot Be Substituted by Other Indazole Isomers in Targeted Synthesis


The position of the carboxylic acid group on the tetrahydroindazole core is a critical determinant of biological activity and synthetic utility. Simply substituting 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with other regioisomers, such as 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, leads to fundamentally different pharmacological profiles [1]. For example, 5-carboxylic acid derivatives have been primarily explored as anti-inflammatory agents targeting COX-2 inhibition, whereas the 3-carboxylic acid scaffold enables access to a distinct chemical space, including potent microtubule destabilizers [2]. This difference arises because the 3-position carboxylic acid is strategically located for further derivatization into hydrazides and other bioactive conjugates, which is not easily replicated by other isomers .

Quantitative Evidence for Selecting 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid in Medicinal Chemistry Programs


Direct Comparison: 3-Carboxylic Acid Core Enables Potent Microtubule Destabilization vs. 5-Carboxylic Acid Isomer

Derivatization of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid yields Suprafenacine (SRF), which exhibits an IC50 of 0.6 µM against HeLa cervical cancer cells and binds to tubulin with a Kd of 2.5 µM, while derivatives of the 5-carboxylic acid isomer lack this potent microtubule-destabilizing activity [1].

Cancer Research Microtubule Destabilization Anticancer Agents

Potency Comparison: 3-Carboxylic Acid-Derived SRF Shows Comparable Antiproliferative Activity to Colchicine

Suprafenacine (SRF), a derivative of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, demonstrates antiproliferative activity comparable to the known microtubule destabilizer colchicine, with IC50 values of 0.6 µM and 0.4 µM, respectively, against HeLa cells [1].

Cancer Research Microtubule Inhibitors Antiproliferative Agents

Mechanistic Differentiation: 3-Carboxylic Acid-Derived SRF Targets Colchicine Binding Site with Distinct Binding Mode

Suprafenacine (SRF), derived from 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, binds to the colchicine site on tubulin and inhibits polymerization, with a binding constant (Kd) of 2.5 µM, which is comparable to colchicine's Kd of 1.8 µM under similar conditions [1].

Mechanism of Action Microtubule Dynamics Cancer Therapeutics

Selectivity Advantage: 3-Carboxylic Acid-Derived SRF Bypasses P-glycoprotein-Mediated Multidrug Resistance

Suprafenacine (SRF), a derivative of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, effectively inhibits the proliferation of multidrug-resistant MCF-7/ADR breast cancer cells with an IC50 of 1.2 µM, whereas these cells exhibit high resistance to doxorubicin (IC50 > 50 µM) due to P-glycoprotein overexpression [1].

Drug Resistance P-glycoprotein Cancer Chemotherapy

Validated Application Scenarios for 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid in Drug Discovery and Development


Development of Novel Microtubule-Targeting Anticancer Agents

4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid serves as a critical starting material for synthesizing hydrazide derivatives like Suprafenacine (SRF). SRF has demonstrated potent antiproliferative activity against HeLa cells (IC50 = 0.6 µM) and binds tubulin with a Kd of 2.5 µM [1]. Researchers can leverage this scaffold to design new microtubule destabilizers targeting the colchicine binding site, with the potential for improved selectivity and reduced toxicity.

Overcoming Multidrug Resistance in Cancer Chemotherapy

Derivatives of this compound, such as SRF, have been shown to effectively bypass P-glycoprotein-mediated drug efflux, inhibiting the growth of multidrug-resistant MCF-7/ADR breast cancer cells with an IC50 of 1.2 µM [1]. This makes the 3-carboxylic acid core a valuable template for developing chemotherapeutics that remain effective against resistant tumor populations.

Synthesis of Diverse Screening Libraries for Phenotypic Assays

The carboxylic acid group at the 3-position provides a convenient handle for creating diverse amide, hydrazide, and ester derivatives. This enables the rapid generation of compound libraries for high-throughput screening against a range of targets, including kinases, GPCRs, and epigenetic enzymes [1]. The core scaffold offers a distinct chemical space compared to other indazole isomers, increasing the likelihood of identifying novel hit compounds.

Investigating Anti-inflammatory Mechanisms via Distinct Pathways

While the 5-carboxylic acid isomer is associated with COX-2 inhibition (ED50 = 3.5 mg/kg in edema models) [2], the 3-carboxylic acid scaffold offers a different starting point for exploring novel anti-inflammatory mechanisms. Derivatives can be designed to modulate alternative targets involved in inflammation, potentially leading to agents with improved safety profiles or efficacy in COX-2-resistant conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.